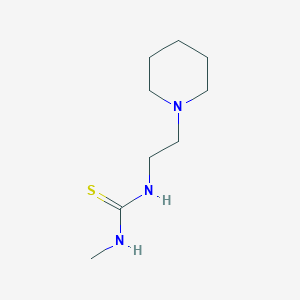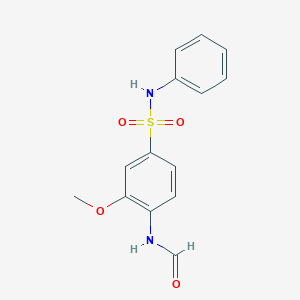
4-(formylamino)-3-methoxy-N-phenylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(formylamino)-3-methoxy-N-phenylbenzenesulfonamide is an organic compound that features a sulfonamide group, a formylamino group, and a methoxy group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(formylamino)-3-methoxy-N-phenylbenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxybenzenesulfonamide and aniline.
Formylation: The formylation of the amino group is achieved using formic acid or formyl chloride under acidic conditions.
Coupling Reaction: The formylated intermediate is then coupled with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for precise control over reaction conditions.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-(formylamino)-3-methoxy-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Oxidation: 4-(carboxyamino)-3-methoxy-N-phenylbenzenesulfonamide.
Reduction: 4-(amino)-3-methoxy-N-phenylbenzenesulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(formylamino)-3-methoxy-N-phenylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its sulfonamide group which is known for its antibacterial properties.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mecanismo De Acción
The mechanism of action of 4-(formylamino)-3-methoxy-N-phenylbenzenesulfonamide involves:
Molecular Targets: The compound targets specific enzymes or receptors in biological systems.
Pathways Involved: It may inhibit enzyme activity by binding to the active site or by interacting with key residues, thereby blocking substrate access.
Comparación Con Compuestos Similares
Similar Compounds
4-(formylamino)-3-methoxybenzenesulfonamide: Lacks the phenyl group, making it less hydrophobic.
4-(amino)-3-methoxy-N-phenylbenzenesulfonamide: Lacks the formyl group, altering its reactivity and binding properties.
Uniqueness
4-(formylamino)-3-methoxy-N-phenylbenzenesulfonamide is unique due to the presence of both the formylamino and methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
IUPAC Name |
N-[2-methoxy-4-(phenylsulfamoyl)phenyl]formamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-20-14-9-12(7-8-13(14)15-10-17)21(18,19)16-11-5-3-2-4-6-11/h2-10,16H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXZKOASALLVRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2)NC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
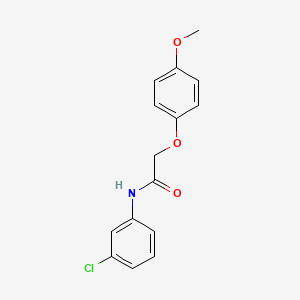
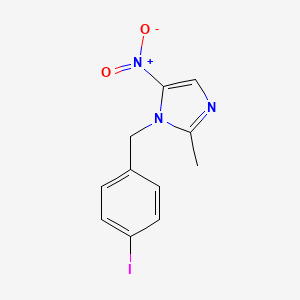
![1-(3,4-Dimethylphenyl)-3-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5840706.png)
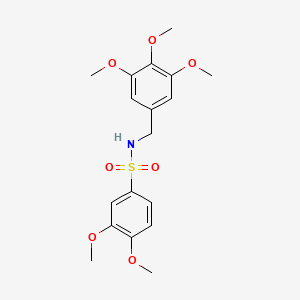

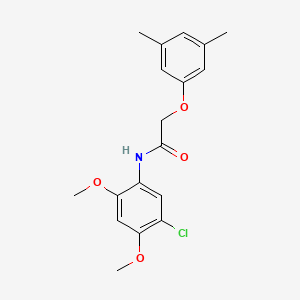

![4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5840743.png)
![2-{[(4-methoxyphenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one](/img/structure/B5840757.png)

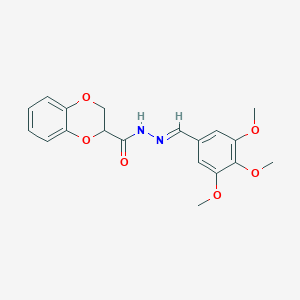
![Ethyl 4-[3-(3-methylphenoxy)propanoylamino]benzoate](/img/structure/B5840777.png)
![N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B5840796.png)
